molecular formula C11H10F3N3 B132130 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-11-1

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B132130
Key on ui cas rn: 641571-11-1
M. Wt: 241.21 g/mol
InChI Key: WWTGXYAJVXKEKL-UHFFFAOYSA-N
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Patent
US09029533B2

Procedure details

A suspension of 3-bromo-5-(trifluoromethyl)aniline (4.8 g, 20 mmol), 4-methylimidazole (1.97 g, 24 mmol), potassium carbonate (3.04 g, 22 mmol), CuI (0.57 g, 3 mmol), and 8-hydroxyquinoline (0.44 g, 3 mmol,) in dry DMSO (20 mL) in a pressure tube was degassed by bubbling N2 into the suspension for 10 minutes while stirring. The tube was sealed tightly. The mixture was heated at 120° C. (oil bath temperature) for 15 h. The mixture was cooled down to 45-50° C. and 14% aq. NH4OH (20 mL) was added. The mixture was maintained at this temperature for 1 h. After cooling to rt, water and ethyl acetate were added. The aqueous layer was extracted with ethyl acetate and the combined organic layers were passed through a short silica gel column to remove most of green/blue Cu salts. The filtrate was dried over sodium sulfate and concentrated on a rotavap. The crude product was recrystallized from EtOAc/hexanes, giving pure pale yellow needles. The mother liquor was concentrated and the residue was purified on silica gel column (5% methanol/methylene chloride), yielding a second crop as pale yellow needles.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].OC1C=CC=C2C=1N=CC=C2>CS(C)=O.[Cu]I>[CH3:13][C:14]1[N:15]=[CH:16][N:17]([C:2]2[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=2)[NH2:5])[CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
1.97 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
3.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.44 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Name
CuI
Quantity
0.57 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 into the suspension for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The tube was sealed tightly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to 45-50° C.
ADDITION
Type
ADDITION
Details
14% aq. NH4OH (20 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
ADDITION
Type
ADDITION
Details
water and ethyl acetate were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove most of green/blue Cu salts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotavap
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
giving pure pale yellow needles
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel column (5% methanol/methylene chloride)
CUSTOM
Type
CUSTOM
Details
yielding a second crop as pale yellow needles

Outcomes

Product
Name
Type
Smiles
CC=1N=CN(C1)C=1C=C(N)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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